Fura-2 dye

Description

Historical Development and Significance

The development of Fura-2 represents a pivotal moment in the evolution of calcium imaging technology, emerging as a second-generation calcium indicator that addressed critical limitations of earlier fluorescent probes. Roger Yonchien Tsien, the Nobel Prize-winning biochemist at the University of California San Diego, spearheaded the synthesis and characterization of Fura-2 as part of his groundbreaking work on fluorescent calcium indicators. Tsien's research group published their seminal work on this new family of highly fluorescent indicators in the Journal of Biological Chemistry in 1985, introducing compounds that combined an eight-coordinate tetracarboxylate chelating site with stilbene chromophores. This publication, which described both Fura-2 and Indo-1, has achieved extraordinary scientific impact with over 21,000 citations according to Web of Science, ranking as the sixth most cited article in the history of the Journal of Biological Chemistry by 2006.

The historical significance of Fura-2 becomes particularly evident when compared to its predecessor, Quin-2, which served as the original fluorescent calcium probe developed by Tsien's laboratory. While Quin-2 demonstrated the feasibility of fluorescent calcium measurement, it suffered from several practical limitations including low quantum yield, minimal wavelength shifts upon calcium binding, and interference from other cellular components. Fura-2 addressed these limitations by offering up to thirty-fold brighter fluorescence compared to Quin-2, major changes in wavelength rather than just intensity upon calcium binding, slightly lower affinities for calcium, slightly longer wavelengths of excitation, and considerably improved selectivity for calcium over other divalent cations. The compound's introduction marked the beginning of modern calcium imaging, enabling real-time video rate measurements of calcium inside living cells for the first time in 1986.

Chemical Structure and Properties

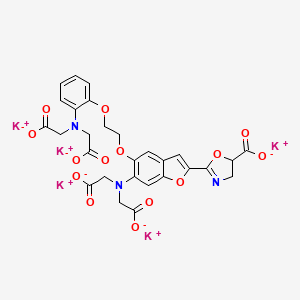

Fura-2 exhibits a complex molecular architecture that underlies its exceptional performance as a calcium indicator, with the chemical formula C29H27N3O14 and a molecular weight of 641.5 grams per mole for the free acid form. The compound is typically utilized in its pentapotassium salt form, which carries the formula C29H22K5N3O14 and has a molecular weight of 832.0 grams per mole, providing enhanced water solubility compared to the free acid. The structural design of Fura-2 incorporates a benzofuran-based chromophore system fused with a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) calcium chelating moiety, creating a molecule where calcium binding directly affects the electronic properties of the fluorescent reporter.

The spectroscopic properties of Fura-2 represent its most distinctive and valuable characteristics for calcium measurement applications. In the absence of calcium, Fura-2 exhibits maximum excitation at approximately 363 nanometers and maximum emission at 512 nanometers. Upon calcium binding, the excitation maximum undergoes a dramatic blue shift to approximately 335 nanometers, while the emission maximum remains relatively unchanged at approximately 510 nanometers. This wavelength shift forms the basis for ratiometric calcium measurements, where researchers monitor fluorescence at both 340 nanometers and 380 nanometers excitation wavelengths while detecting emission at 510 nanometers. The extinction coefficients for Fura-2 demonstrate high photon yields, with values of 27,000 per molar per centimeter at 363 nanometers in the calcium-free state and 35,000 per molar per centimeter at 335 nanometers in the calcium-saturated state.

The calcium binding properties of Fura-2 reflect careful optimization for physiological calcium concentration ranges. The dissociation constant (Kd) for calcium binding is approximately 145 nanomolar at 22 degrees Celsius in physiological buffer conditions, positioning the indicator's sensitivity within the range of typical intracellular calcium concentrations. However, research has demonstrated that the apparent Kd value can be influenced by experimental conditions, with factors such as temperature, ionic strength, pH, and the presence of proteins affecting the binding characteristics. Studies have shown that co-existing proteins in solution can dose-dependently increase the apparent Kd up to a limiting value of approximately 1.0 micromolar, independent of the specific proteins used. This protein effect highlights the importance of careful calibration and consideration of cellular environment when interpreting Fura-2 measurements.

The solubility characteristics of Fura-2 present important considerations for experimental applications. The compound demonstrates moderate solubility in water, but its solubility is significantly enhanced when dissolved in dimethyl sulfoxide or dimethylformamide. Researchers typically prepare stock solutions by dissolving Fura-2 in dimethyl sulfoxide or dimethylformamide to concentrations of 1-5 millimolar, which are then diluted to desired concentrations in experimental buffers. To avoid potential cellular toxicity or interference with biological processes, the final concentration of organic solvent in experimental solutions should not exceed 0.1 percent. Storage recommendations include maintaining stock solutions at minus 20 degrees Celsius while protecting from light exposure, with proper aliquoting to avoid repeated freeze-thaw cycles that can degrade indicator efficacy.

Relationship to Other Calcium Indicators

Fura-2 occupies a central position within the broader family of fluorescent calcium indicators, serving as both an evolutionary advancement from earlier probes and a foundational template for subsequent developments. The relationship between Fura-2 and its predecessor Quin-2 illustrates the dramatic improvements achieved through systematic molecular design optimization. Quin-2, as the first-generation membrane-impermeable fluorescent calcium indicator, demonstrated strong affinity for calcium and produced notable shifts in ultraviolet absorption and fluorescence spectra between bound and unbound states. However, direct comparative studies have revealed that Quin-2 and Fura-2 yield markedly different calcium concentration values when used in identical experimental systems, with the two probes providing non-interchangeable measurements across various hematopoietic cell lines.

The fundamental differences between these indicators extend beyond simple numerical variations in measured calcium concentrations. Quin-2 exhibits excitation and emission maxima at 339 and 492 nanometers respectively, with significantly lower absorptivity and quantum yield values compared to Fura-2. Furthermore, Quin-2 operates as a single-wavelength indicator, lacking the ratiometric capabilities that make Fura-2 particularly valuable for quantitative calcium measurements. The superior performance of Fura-2 becomes especially apparent in applications involving synaptosomal calcium measurements, where comparative studies have demonstrated that Fura-2 interferes less with calcium transients than Quin-2, probably due to the lower intracellular concentrations of dye required for effective measurements.

Indo-1 represents Fura-2's most closely related counterpart, sharing similar synthesis origins and calcium binding mechanisms while offering complementary spectroscopic properties. Both indicators were described in the same 1985 publication by Tsien's group and belong to the family of ultraviolet light-excitable, ratiometric calcium indicators. However, Indo-1 exhibits fundamentally different optical characteristics, featuring dual emission peaks with a single excitation wavelength rather than Fura-2's dual excitation approach. In calcium-free solutions, Indo-1 exhibits maximum emission at 475 nanometers, which shifts to 400 nanometers in the presence of calcium. This emission-based ratiometric behavior makes Indo-1 particularly well-suited for flow cytometry applications where single laser excitation is advantageous, while Fura-2's excitation-based ratiometric properties favor ratio-imaging microscopy applications.

The development of visible-wavelength calcium indicators represents a significant departure from the ultraviolet-excitable design principles embodied by Fura-2. Indicators such as Fluo-3, Fluo-4, and calcium-sensitive rhodamine derivatives operate through photoinduced electron transfer mechanisms rather than the direct electronic coupling between calcium binding and chromophore properties that characterizes Fura-2. These newer indicators offer advantages including compatibility with standard fluorescence microscopy equipment, reduced phototoxicity, and availability of multiple spectral variants for multiplexed measurements. However, most visible-wavelength indicators function as intensity-based rather than ratiometric indicators, sacrificing the built-in correction capabilities that make Fura-2 particularly robust for quantitative calcium measurements.

Specialized Fura-2 derivatives have been developed to address specific experimental requirements while maintaining the fundamental ratiometric design principles. Fura-FF represents a notable example, featuring a difluorinated structure that reduces calcium affinity to approximately 5.5 micromolar, making it suitable for measurements in high-calcium environments such as intracellular calcium stores. Fura-Red attempts to extend ratiometric calcium measurement into the visible spectrum, though it suffers from reduced brightness and further fluorescence quantum yield reduction upon calcium binding. These derivatives demonstrate ongoing efforts to optimize Fura-2's design framework for specialized applications while preserving its core advantages.

| Indicator | Excitation (nm) | Emission (nm) | Kd (calcium) | Measurement Type | Primary Applications |

|---|---|---|---|---|---|

| Quin-2 | 339 | 492 | ~115 nM | Single wavelength | Historical studies |

| Fura-2 | 340/380 | 510 | ~145 nM | Ratiometric excitation | Ratio-imaging microscopy |

| Indo-1 | 350 | 400/475 | ~250 nM | Ratiometric emission | Flow cytometry |

| Fura-FF | 340/380 | 510 | ~5.5 μM | Ratiometric excitation | High calcium environments |

| Fluo-4 | 495 | 516 | ~345 nM | Intensity-based | Confocal microscopy |

Impact on Calcium Imaging Research

The introduction of Fura-2 fundamentally transformed calcium imaging research by providing scientists with the first practical tool for making quantitative, real-time measurements of intracellular calcium concentrations in living cells. Prior to Fura-2's development, researchers were limited to indirect methods for assessing cellular calcium dynamics, including calcium-sensitive microelectrodes, radioactive calcium tracers, and early fluorescent indicators with significant technical limitations. The availability of Fura-2 enabled the first video-rate measurements of calcium changes inside living cells in 1986, opening entirely new avenues for understanding the temporal and spatial dynamics of calcium signaling.

The ratiometric measurement capability of Fura-2 addressed critical experimental challenges that had previously limited the reliability and quantitative accuracy of calcium measurements. Traditional single-wavelength fluorescent indicators suffered from artifacts related to variable dye loading, uneven cell thickness, photobleaching, dye leakage, and fluctuations in excitation light intensity. Fura-2's dual-excitation ratiometric approach automatically corrects for these confounding variables by taking the ratio of fluorescence intensities at 340 nanometers and 380 nanometers excitation, providing measurements that are independent of absolute dye concentration and other experimental variables. This technical advancement enabled researchers to obtain reproducible, quantitative calcium measurements across diverse experimental conditions and cell types.

The impact of Fura-2 on calcium imaging research extends far beyond technical improvements to encompass fundamental advances in understanding cellular calcium signaling mechanisms. The ability to monitor calcium dynamics in real-time has revealed the complexity and sophistication of calcium signaling systems, including the discovery of calcium oscillations, waves, and spatially restricted calcium microdomains. Research utilizing Fura-2 has demonstrated that calcium serves not merely as a simple on-off signal but as a sophisticated information-encoding system where the frequency, amplitude, and spatial pattern of calcium changes convey specific cellular instructions. These discoveries have revolutionized understanding of processes ranging from muscle contraction and synaptic transmission to gene expression and cell death.

The technical versatility of Fura-2 has enabled its successful application across an extraordinary range of biological systems and research questions. Studies have utilized Fura-2 to investigate calcium signaling in neuronal systems, including synaptosomal calcium dynamics and the relationship between locomotive activity and calcium oscillations in neutrophils. Cardiovascular research has benefited from Fura-2-based measurements of calcium handling in cardiac myocytes and vascular smooth muscle cells. Additionally, the indicator has proven valuable for studying calcium signaling in immune cells, endocrine cells, and numerous other cell types where calcium plays regulatory roles. The compound's compatibility with various experimental approaches, including single-cell measurements, tissue-level imaging, and cell population studies, has further expanded its research utility.

The methodological innovations enabled by Fura-2 have influenced the development of entire research fields and experimental approaches. The principle of real-time color mixing developed for Fura-2 imaging allowed high-speed visualization of calcium changes without digital image ratioing, enabling studies of rapidly moving cells and dynamic calcium responses. This technical advancement supported investigations of calcium signaling in systems where traditional ratiometric calculations would be too slow or computationally intensive. The success of Fura-2 has also encouraged the development of improved microscopy systems, image analysis software, and experimental protocols specifically designed to optimize ratiometric calcium measurements.

The continuing relevance of Fura-2 in contemporary research reflects its enduring advantages despite the availability of newer calcium indicators. While genetically encoded calcium indicators based on green fluorescent protein variants have supplemented the use of Fura-2 and other small molecule dyes, Fura-2 remains faster and more responsive for certain applications. The compound's established performance characteristics, extensive literature base, and proven reliability continue to make it the preferred choice for many research applications requiring precise quantitative calcium measurements. The transition toward light-emitting diode-based microscopy systems has created some technical challenges for Fura-2 implementation due to the specialized ultraviolet wavelengths required, but these obstacles have been addressed through the development of specialized LED systems designed specifically for Fura-2 excitation.

Properties

Molecular Formula |

C28H22K5N3O14 |

|---|---|

Molecular Weight |

820 g/mol |

IUPAC Name |

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-1-benzofuran-2-yl]-4,5-dihydro-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C28H27N3O14.5K/c32-23(33)11-30(12-24(34)35)16-3-1-2-4-18(16)42-5-6-43-20-7-15-8-21(27-29-10-22(45-27)28(40)41)44-19(15)9-17(20)31(13-25(36)37)14-26(38)39;;;;;/h1-4,7-9,22H,5-6,10-14H2,(H,32,33)(H,34,35)(H,36,37)(H,38,39)(H,40,41);;;;;/q;5*+1/p-5 |

InChI Key |

ZIBFFCSCYSYOAN-UHFFFAOYSA-I |

SMILES |

C1C(OC(=N1)C2=CC3=CC(=C(C=C3O2)N(CC(=O)[O-])CC(=O)[O-])OCCOC4=CC=CC=C4N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Canonical SMILES |

C1C(OC(=N1)C2=CC3=CC(=C(C=C3O2)N(CC(=O)[O-])CC(=O)[O-])OCCOC4=CC=CC=C4N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Calcium Signaling Studies

- Fura-2 has been extensively used to study calcium mobilization in various cell types, including human platelets and cancer cells. For example, research demonstrated that Fura-2 could effectively measure thrombin-stimulated calcium mobilization in human platelets, revealing insights into platelet activation mechanisms .

-

Neuroscience Research

- In neuroscience, Fura-2 has been applied to investigate calcium dynamics in neuronal cells. A study highlighted the use of a microfluidic device to enhance the loading efficiency of Fura-2 in adult brain slices, allowing researchers to assess calcium responses under hypoxic conditions . This application is crucial for understanding neuronal responses to stress and injury.

-

Drug Discovery and Pharmacology

- The dye is also pivotal in drug discovery, particularly in screening compounds that modulate calcium signaling pathways. For instance, a case study using both Fura-2 and Fluo-4 dyes demonstrated how specific inhibitors could be identified based on their effects on calcium mobilization . This dual-dye approach helps distinguish between compound effects that may be dye-specific.

- Plant Physiology

Case Study 1: Calcium Mobilization in Cancer Cells

A study investigated the effects of resveratrol on intracellular calcium levels using Fura-2 dye in human breast cancer cells (MDA-MB-231). The results indicated that high concentrations of resveratrol interfered with the expected fluorescence response from Fura-2, raising concerns about data reliability when interpreting calcium signaling under these conditions .

Case Study 2: Enhanced Loading Techniques

Research focusing on enhancing Fura-2 loading efficiency in adult brain slices revealed that traditional methods were inadequate for older tissues. By employing a novel microfluidic oxygenator, researchers achieved significantly improved loading rates of Fura-2, facilitating more accurate assessments of calcium dynamics during experimental procedures .

Table 1: Comparison of Calcium Indicator Dyes

| Calcium Indicator | Kd (μM) | Kd (mM) | K on (X10^7 M^-1s^-1) | K off (s^-1) |

|---|---|---|---|---|

| Fura-2 | 0.23 | - | 15 | 23 |

| Mag-fura-red | 17 | 2.5 | 2.1 | - |

| Fluo-4 | - | - | - | - |

This table summarizes the equilibrium affinities and binding rate constants for various calcium indicator dyes, illustrating the efficacy of Fura-2 compared to others .

Preparation Methods

Stock Solution Preparation

Fura-2 AM is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) at 1–5 mM concentrations. Molecular Devices’ protocol recommends reconstituting 50 μg of Fura-2 AM with 50 μL DMSO to yield a 1 mM stock. Pluronic F-127, a nonionic surfactant, is often added (0.02–0.04% v/v) to counteract dye aggregation. However, IonOptix reports that Pluronic F-127 is unnecessary at low Fura-2 AM concentrations (≤1 μM).

Working Solution Formulation

A 2X working solution combines Fura-2 AM, Pluronic F-127, and probenecid in physiological buffers like Hanks’ Balanced Salt Solution (HBSS) or Tyrode’s solution. For 1321N1 astrocytoma cells, a 5 μM Fura-2 AM solution with 0.04% Pluronic F-127 and 1 mM probenecid is incubated at room temperature for 30–120 minutes. Probenecid inhibits organic anion transporters, reducing dye extrusion.

Table 2: Representative Fura-2 AM Working Solutions

Cell Loading and De-Esterification

Cells are incubated with the working solution for 15–120 minutes at 20–37°C, followed by 20–30 minutes in dye-free buffer to permit complete de-esterification. Primary cardiomyocytes tolerate room-temperature loading, whereas iPSC-CMs require 37°C to prevent dye compartmentalization. Post-loading washes (2–3×) with probenecid-containing buffer minimize extracellular dye retention.

Cell-Type Specific Loading Techniques

Adherent Cell Lines (Astrocytoma, Glioma)

For 1321N1 astrocytoma and C6 glioma cells, seeding at 3×104 cells/well (96-well plate) and loading with 5 μM Fura-2 AM for 1 hour at room temperature yield uniform cytoplasmic distribution. Confocal microscopy confirms minimal organelle sequestration under these conditions.

Cardiomyocytes

Adult cardiomyocytes achieve optimal loading with 0.5–1 μM Fura-2 AM for 15 minutes at room temperature, whereas iPSC-CMs require 37°C incubations. Post-loading, a 20-minute stabilization period ensures complete esterase activity, critical for accurate ratio measurements.

Neuronal Cultures

Cortical neurons exhibit higher basal esterase activity, necessitating shorter loading times (20–30 minutes) and lower dye concentrations (2–3 μM) to avoid toxicity.

Advanced Formulations and Derivatives

Lifetime-Based Fura-2 Imaging

Phase-modulation fluorometry using 345–380 nm excitation extends Fura-2’s dynamic range. At 345 nm, the apparent Kd shifts to 41 nM, enabling low-calcium measurements, while 380 nm excitation increases Kd to 1.92 μM for high-concentration detection. Multi-exponential decay analysis (τ1 = 0.29 ns, τ2 = 1.09 ns, τ3 = 1.72 ns) resolves calcium-bound and free populations.

Protein-Conjugated Probes

Fura-2FF linked to SNAP-tag fusion proteins enables compartment-specific calcium sensing. The covalent bond retains calcium sensitivity (Kd = 35 μM) while targeting organelles or membrane microdomains.

Optimization and Troubleshooting in Dye Preparation

Minimizing Compartmentalization

Compartmentalization into mitochondria or endoplasmic reticulum is mitigated by:

Photobleaching and Ratiometric Drift

Exposure to UV light (340/380 nm) induces photobleaching at 0.5–1% per minute. Ratiometric drift is corrected by:

- Limiting total acquisition time to <30 minutes

- Using neutral density filters to reduce excitation intensity

- Normalizing to baseline ratios (F340/F380) pre-stimulation

Q & A

Q. What are the key advantages of Fura-2 over non-ratiometric calcium indicators (e.g., Fluo-4) in live-cell imaging?

Fura-2 enables ratiometric measurements by shifting its excitation spectrum upon binding Ca²⁺ (340 nm for Ca²⁺-bound vs. 380 nm for Ca²⁺-free states), reducing artifacts from uneven dye distribution, photobleaching, or cell thickness variations . Unlike single-wavelength dyes (e.g., Fluo-4), this ratiometric approach normalizes fluorescence intensity changes unrelated to Ca²⁺, improving quantitative accuracy .

Q. How should Fura-2 AM be prepared and loaded into cells to optimize signal-to-noise ratios?

Dissolve Fura-2 AM in anhydrous DMSO (e.g., 1 mM stock) and dilute in buffer containing Pluronic® F-127 (0.02–0.05%) to enhance solubility. Load cells at 1–5 µM for 30–60 minutes at 37°C, followed by a de-esterification period (15–30 minutes) to ensure intracellular cleavage of the AM ester. Overloading can cause cytotoxicity or compartmentalization artifacts; titrate dye concentration based on cell type and viability .

Q. What controls are essential for validating Fura-2-based Ca²⁺ measurements?

Include:

- Rmin and Rmax values: Measure fluorescence ratios in Ca²⁺-free (e.g., 10 mM EGTA) and Ca²⁺-saturated (e.g., ionomycin + 10 mM CaCl₂) conditions to calibrate the Grynkiewicz equation .

- pH controls: Use buffers (e.g., HEPES) to stabilize intracellular pH, as Fura-2’s Ca²⁺ affinity decreases under acidic conditions .

- Vehicle controls: Account for solvent effects (e.g., DMSO) on cell health .

Advanced Research Questions

Q. How can researchers resolve conflicting Ca²⁺ concentration data in heterogeneous cell populations using Fura-2?

Heterogeneity in dye loading, de-esterification efficiency, or cell physiology can skew ratios. Normalize data by:

Q. What experimental strategies minimize pH interference in Fura-2-based Ca²⁺ imaging?

Fura-2’s Ca²⁺-binding affinity (Kd) is pH-sensitive. Mitigate this by:

- Using pH-stable extracellular/intracellular buffers (e.g., HEPES instead of bicarbonate-based buffers) .

- Calibrating in situ with ionophores (e.g., nigericin for pH clamping) to account for intracellular pH variations .

- Validating results with pH-insensitive dyes (e.g., Indo-1) in parallel experiments .

Q. How does Fura-2’s ratiometric calibration improve quantitative Ca²⁺ analysis compared to intensity-based methods?

The Grynkiewicz equation calculates free Ca²⁺ concentrations ([Ca²⁺]i) using the formula:

where is the measured 340/380 nm ratio, is the fluorescence proportionality constant, and is the dissociation constant. This method corrects for dye concentration variability and optical path length, enabling cross-experiment comparisons .

Q. What are the limitations of Fura-2 in high-speed Ca²⁺ imaging, and how can they be addressed?

Traditional Fura-2 systems using mechanical wavelength switchers (e.g., filter wheels) limit temporal resolution to ~10–50 ms. Advanced LED systems (e.g., pE-340fura) enable microsecond switching (340/380 nm) for capturing rapid Ca²⁺ transients (e.g., neuronal spikes) . Pairing with high-speed cameras (≥100 fps) further improves temporal resolution .

Q. How do researchers validate Fura-2 data when conflicting results arise between Fura-2 and other Ca²⁺ indicators (e.g., GCaMP)?

Discrepancies may stem from differences in Ca²⁺ affinity, localization, or dynamic range. Validate by:

- Co-loading Fura-2 with a genetically encoded indicator (e.g., GCaMP6f) to cross-verify Ca²⁺ dynamics .

- Testing pharmacological agonists/antagonists (e.g., thapsigargin for ER Ca²⁺ release) to confirm signal specificity .

- Comparing calibration curves under identical experimental conditions .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing Fura-2 ratio data?

- Use one-way ANOVA with Bonferroni post-tests for multi-group comparisons .

- Apply bootstrapping or non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data .

- Report mean ± SD and effect sizes to enhance reproducibility .

Q. How can Fura-2 imaging protocols be optimized for low-abundance cell samples (e.g., primary neurons)?

- Reduce dye concentration (≤1 µM) and loading time (20–30 minutes) to minimize cytotoxicity .

- Use low-light cameras or image intensifiers to enhance sensitivity without increasing excitation intensity .

- Implement background subtraction algorithms to improve signal clarity in thin processes (e.g., dendrites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.